Thiophene, 2-(butylthio)-
Description
Structure
3D Structure
Properties
CAS No. |
3988-71-4 |
|---|---|
Molecular Formula |
C8H12S2 |
Molecular Weight |
172.3 g/mol |
IUPAC Name |
2-butylsulfanylthiophene |
InChI |
InChI=1S/C8H12S2/c1-2-3-6-9-8-5-4-7-10-8/h4-5,7H,2-3,6H2,1H3 |
InChI Key |
PTTSDBWFNLNXII-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC1=CC=CS1 |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for Thiophene, 2 Butylthio and Its Derivatives
Direct Functionalization Approaches of the Thiophene (B33073) Ring
Direct functionalization of the thiophene ring is a primary strategy for introducing the butylthio moiety. This approach is valued for its atom economy and often shorter synthetic sequences.
The direct introduction of a butylthio group onto the thiophene ring can be achieved through a two-step process involving thiolation followed by alkylation. A common method involves the deprotonation of thiophene with a strong base, such as n-butyllithium, to form 2-thienyllithium. This intermediate is then reacted with elemental sulfur to yield a lithium thiolate, which is subsequently alkylated with an appropriate butyl halide, typically 1-bromobutane, to produce 2-(butylthio)thiophene.
Another approach involves the direct reaction of thiophene with S8 in the presence of morpholine (B109124) under reflux conditions to yield thiophene-2-thiol. This thiol can then be alkylated with a butyl halide in the presence of a base to afford the desired product.
| Reactants | Reagents | Product | Yield (%) | Reference |
| Thiophene | 1. n-BuLi, 2. S₈, 3. 1-Bromobutane | Thiophene, 2-(butylthio)- | Not Specified | General Method |
| Thiophene | S₈, Morpholine | Thiophene-2-thiol | 40 | |
| Thiophene-2-thiol | 1-Bromobutane, Base | Thiophene, 2-(butylthio)- | Not Specified | General Method |
Precursor-Based Synthesis Routes
Precursor-based routes offer a high degree of control over the substitution pattern of the thiophene ring and are particularly useful for the synthesis of more complex derivatives.
Halogenated thiophenes, such as 2-bromothiophene (B119243) or 2-iodothiophene (B115884), are versatile precursors for the synthesis of 2-(butylthio)thiophene. These compounds can undergo cross-coupling reactions with butanethiol or its corresponding thiolate. Palladium and copper-based catalysts are frequently employed to facilitate these transformations. For instance, the palladium-catalyzed coupling of 2-bromothiophene with butanethiol in the presence of a suitable base provides an efficient route to the target compound. Copper-catalyzed reactions, often referred to as Ullmann-type couplings, are also effective, particularly with 2-iodothiophene.
The Gewald reaction is a powerful tool for the synthesis of highly substituted 2-aminothiophenes from an α-cyano ester, an aldehyde or ketone, and elemental sulfur in the presence of a base. While the direct product of the Gewald reaction is a 2-aminothiophene, this versatile intermediate can be further functionalized. For example, the amino group can be diazotized and subsequently displaced to introduce other functional groups, or the thiophene ring can be halogenated and then subjected to coupling reactions as described above to introduce a butylthio group. This multi-step approach allows for the synthesis of a wide array of substituted 2-(butylthio)thiophene derivatives.
The synthesis of complex molecules containing the 2-(butylthio)thiophene moiety often requires multi-step synthetic sequences. These pathways may involve a combination of the methods described above, along with other standard organic transformations. For example, a synthetic route could begin with the construction of a substituted thiophene ring using the Gewald reaction, followed by functional group interconversions and a final cross-coupling step to introduce the butylthio group. These multi-step strategies are essential for accessing complex thiophene architectures with tailored electronic and steric properties for applications in areas such as organic electronics and pharmaceuticals.
Thieno[3,4-c]thiophenes are a class of fused thiophene derivatives with interesting electronic properties. The introduction of alkylthio groups, such as the butylthio group, can further modulate these properties. The synthesis of these derivatives often involves the construction of a suitably functionalized thiophene precursor, which is then used to build the second thiophene ring. For example, a 3,4-dibromothiophene (B32776) can be functionalized with butylthio groups via a coupling reaction, and the resulting intermediate can then be elaborated to form the thieno[3,4-c]thiophene core.
| Precursor | Reaction Type | Key Reagents | Product | Reference |
| 2-Bromothiophene | Palladium-catalyzed coupling | Butanethiol, Pd catalyst, Base | Thiophene, 2-(butylthio)- | |
| α-Cyano ester, Aldehyde/Ketone, Sulfur | Gewald Reaction | Base | 2-Aminothiophene derivative | General Method |
| 3,4-Dibromothiophene | Coupling Reaction | Butanethiol, Catalyst | 3,4-Bis(butylthio)thiophene | General Method |
Stereoselective and Regioselective Synthesis Considerations
Achieving precise control over the placement and three-dimensional arrangement of substituents on the thiophene ring is paramount for tailoring the properties of the final compound. Methodologies that govern regioselectivity and stereoselectivity are therefore crucial in the synthesis of complex thiophene derivatives.
The functionalization of the thiophene ring at specific positions is essential for creating well-defined molecules. Traditional electrophilic substitution reactions on unsubstituted thiophene tend to favor the 2-position, but achieving substitution at other positions or creating complex, multi-substituted patterns requires more sophisticated strategies. researchgate.net
One powerful method for achieving regiocontrol is through directed lithiation and subsequent reaction with an electrophile. For instance, a chemo- and regioselective Br/Li exchange reaction can be used to introduce functional groups at specific positions. A multi-step protocol starting from thiophene can yield a specifically functionalized derivative like 5-propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde. mdpi.com This process involves sequential halogenation, alkylation, and Br/Li exchange followed by formylation, demonstrating precise control over the substitution pattern. mdpi.com The choice of solvent, temperature, and lithiating agent (e.g., n-BuLi) are critical parameters in these reactions. mdpi.comjcu.edu.au
Systematic studies on regioisomeric tetraphenylethylene (B103901) (TPE)–thiophene derivatives have shown that the substitution pattern critically modulates the photophysical properties of the resulting materials. nih.gov For example, synthesizing specific isomers, such as 2-TPE-thiophene versus 3-TPE-thiophene, is typically achieved via Suzuki coupling, where a brominated TPE precursor is coupled with the corresponding thiophene-boronic acid. nih.gov This highlights how controlling the position of substituents directly impacts the final properties and applications.
The table below summarizes methods for controlling substitution patterns on the thiophene ring.
Table 1: Methodologies for Regiocontrolled Thiophene Functionalization
| Method | Description | Key Reagents | Target Position(s) | Ref. |
|---|---|---|---|---|
| Electrophilic Aromatic Substitution | Direct functionalization of the thiophene ring, typically favoring the most reactive positions. | Bromine, N-Bromosuccinimide | Primarily C2 and C5 | researchgate.netmdpi.com |
| Directed Lithiation / Halogen-Lithium Exchange | Generation of a thienyllithium intermediate at a specific position, followed by quenching with an electrophile. | n-BuLi, THF, DMF | C2, C3, C5 | mdpi.comjcu.edu.au |
The synthesis of chiral thiophene derivatives, where the thiophene core is part of a stereochemically defined molecule, often relies on asymmetric catalysis. Chiral ligands are instrumental in this context, as they coordinate to a metal center to create a chiral environment that influences the stereochemical outcome of a reaction.
While direct asymmetric synthesis on the thiophene ring itself is challenging, chiral ligands incorporating a thiophene scaffold have been developed and utilized in various asymmetric transformations. nsf.govnih.gov For instance, C2-symmetric chiral ligands such as 2,5-bis(oxazolinyl)thiophene have been synthesized from thiophene-2,5-dicarboxylic acid and enantiopure amino alcohols. nih.gov These ligands, when complexed with a metal like copper(II), have been successfully applied in asymmetric Friedel–Crafts alkylation reactions, achieving good yields and enantioselectivities. nih.gov
Similarly, new chiral Schiff base ligands derived from thiophene have been prepared and used in the vanadium-catalyzed asymmetric oxidation of sulfides to chiral sulfoxides, achieving high yields and enantioselectivities up to 79% ee. iaea.orgkoreascience.kr These examples demonstrate that while the thiophene unit itself may not be the chiral center, its incorporation into a ligand framework is a viable strategy for inducing asymmetry in catalytic reactions. iaea.orgkoreascience.krresearchgate.net The development of these ligands is a key area of research for expanding the toolbox of asymmetric synthesis. nsf.gov
The table below provides examples of thiophene-based chiral ligands and their applications.
Table 2: Thiophene-Based Chiral Ligands in Asymmetric Catalysis
| Ligand Type | Metal Catalyst | Reaction Type | Enantioselectivity (ee) | Ref. |
|---|---|---|---|---|
| 2,5-bis(oxazolinyl)thiophene | Cu(OTf)₂ | Friedel–Crafts Alkylation | Up to 81% | nih.gov |
| Schiff Base (from 3-hydroxythiophene-2-carbaldehyde) | Vanadium Complex | Asymmetric Oxidation of Sulfides | Up to 79% | iaea.orgkoreascience.kr |
Catalytic Approaches in Thiophene Synthesis
Catalysis, particularly using transition metals, has revolutionized the synthesis and functionalization of thiophenes. These methods offer efficient and often more direct routes to complex molecules compared to classical synthetic approaches.
Transition-metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov In the context of thiophene chemistry, palladium-catalyzed cross-coupling reactions are particularly prominent for the functionalization of pre-existing thiophene rings. nih.gov
Direct C-H arylation is an increasingly attractive strategy as it avoids the pre-functionalization (e.g., halogenation or lithiation) of the thiophene starting material. nih.gov For example, a ligand-less Pd(OAc)₂ catalyst can be highly effective for the direct 5-arylation of 2-substituted thiophenes, such as 2-n-butylthiophene, with various aryl bromides. researchgate.net This approach allows for the introduction of aryl groups at the C5 position with high regioselectivity. researchgate.net The reaction conditions, including the choice of base (e.g., KOAc) and solvent (e.g., DMA), are crucial for achieving high yields. researchgate.net
Other transition metals like rhodium have also been employed. A rhodium-catalyzed transannulation reaction between 1,2,3-thiadiazoles and alkynes provides a highly regioselective synthesis of substituted thiophenes. organic-chemistry.org The versatility of transition-metal catalysis allows for a wide range of thiophene derivatives to be synthesized, often with high efficiency and control. bohrium.comresearchgate.net
The table below highlights key transition-metal catalyzed functionalization reactions.
Table 3: Transition-Metal Catalysis in Thiophene Functionalization
| Catalyst System | Reaction Type | Substrates | Product Type | Ref. |
|---|---|---|---|---|
| Pd(OAc)₂ / KOAc | Direct C-H Arylation | 2-n-butylthiophene, Heteroaryl bromides | 5-Aryl-2-n-butylthiophene | researchgate.net |
| Palladium/Copper(I) | C-2 Arylation | Thiazole | 2,5-Diarylthiazole | nih.gov |
In addition to functionalizing existing thiophene rings, catalytic methods can be used to construct the thiophene core itself. Copper-catalyzed reactions are particularly useful for this purpose, enabling the formation of highly substituted thiophenes from acyclic precursors. nih.govacs.org
An efficient protocol has been developed for the synthesis of fully substituted thiophenes through a CuCl₂-catalyzed annulative coupling of S,S-disubstituted enones with diazo compounds. nih.govacs.orgacs.org This method proceeds under mild conditions and allows for the construction of diverse thiophene derivatives with good to excellent yields. nih.govacs.org The reaction mechanism is thought to involve the formation of a sulfur ylide intermediate, which then undergoes cyclization to form the thiophene ring. acs.org
Another copper-catalyzed approach involves the tandem S-alkenylation of potassium sulfide (B99878) with 1,4-diiodo-1,3-dienes. organic-chemistry.orgyoutube.com This method, catalyzed by copper(I) iodide, provides an efficient route to variously substituted thiophenes. organic-chemistry.orgyoutube.com Furthermore, copper(I) catalysts can be used for the one-pot synthesis of 2,5-disubstituted thiophenes from haloalkynes, proceeding through the formation and subsequent reaction of 1,3-diynes. acs.org These annulative strategies are powerful because they build the heterocyclic core and install multiple substituents in a single, efficient process. acs.org
The table below summarizes copper-catalyzed methods for thiophene ring formation.
Table 4: Copper-Catalyzed Annulative Reactions for Thiophene Synthesis
| Catalyst | Reactants | Product | Key Features | Ref. |
|---|---|---|---|---|
| CuCl₂ | S,S-Disubstituted enones, Diazo compounds | Fully substituted thiophenes | Mild conditions, good to excellent yields | nih.govacs.orgacs.org |
| CuI | Potassium sulfide, 1,4-Diiodo-1,3-dienes | Substituted thiophenes | Tandem S-alkenylation | organic-chemistry.orgyoutube.com |
| CuI | Haloalkynes, Sulfur source | 2,5-Disubstituted thiophenes | One-pot procedure from simple starting materials | acs.org |
Advanced Reactivity and Reaction Mechanisms of Thiophene, 2 Butylthio
Electrophilic and Nucleophilic Substitution Reactions on the Thiophene (B33073) Ring
The thiophene ring is an electron-rich aromatic system, making it more susceptible to electrophilic aromatic substitution than benzene (B151609). chemenu.compearson.com The rate and orientation of these substitutions are significantly influenced by the nature of any existing substituents on the ring.
In the case of Thiophene, 2-(butylthio)-, the butylthio group (-SBu) at the C2 position acts as an activating, electron-donating group. Through resonance, it increases the electron density of the thiophene ring, particularly at the C3 and C5 positions. Due to steric hindrance from the adjacent butylthio group and superior stabilization of the cationic intermediate (the sigma complex), electrophilic attack occurs preferentially at the C5 position. The general mechanism involves the initial attack of an electrophile to form the resonance-stabilized intermediate, followed by the loss of a proton to restore aromaticity. researchgate.net
| Reaction Type | Typical Reagents | Preferred Position of Substitution | Notes |
|---|---|---|---|
| Nitration | HNO₃ / Ac₂O | C5 | Milder conditions are used compared to benzene to avoid oxidation. |
| Halogenation | NBS, NCS, Br₂ | C5 | Reaction proceeds readily, often without a Lewis acid catalyst. |
| Friedel-Crafts Acylation | Acyl chloride / Lewis Acid (e.g., SnCl₄) | C5 | Milder Lewis acids are preferred to prevent ring decomposition. |
| Vilsmeier-Haack Formylation | POCl₃ / DMF | C5 | Leads to the formation of 5-(butylthio)thiophene-2-carbaldehyde. |
Conversely, nucleophilic aromatic substitution on the thiophene ring is generally unfavorable unless the ring is activated by potent electron-withdrawing groups. quimicaorganica.org The electron-rich nature of the Thiophene, 2-(butylthio)- system makes it highly resistant to attack by nucleophiles. Such reactions typically require the presence of substituents like nitro groups to stabilize the negative charge of the intermediate Meisenheimer complex, which are absent in this compound. quimicaorganica.orgresearchgate.net
Cycloaddition Reactions and Oxidative Pathways
Due to its aromatic stability, thiophene itself is a reluctant participant in cycloaddition reactions, which often necessitate high temperatures or pressures. researchtrends.net However, the reactivity can be dramatically altered through oxidative pathways that temporarily disrupt this aromaticity.
Oxidation of the thiophene ring can occur at the sulfur atom, leading to the formation of a Thiophene S-oxide intermediate. nih.govwikipedia.org This transformation is a key step that unlocks the dienophilic potential of the thiophene core.
Thiophene S-oxides are transient, non-aromatic species that are highly valuable in synthesis. researchgate.net While often too unstable to be isolated, they can be generated in situ by the oxidation of thiophenes, for instance with meta-chloroperoxybenzoic acid (m-CPBA), and immediately trapped by a dienophile in a [4+2] cycloaddition (Diels-Alder) reaction. researchtrends.netresearchgate.net
The oxidation of Thiophene, 2-(butylthio)- would yield the corresponding 2-(butylthio)thiophene S-oxide. This intermediate, no longer constrained by aromaticity, behaves as a reactive diene. semanticscholar.org It can react with a variety of dienophiles, including both electron-rich and electron-poor alkenes and alkynes. mdpi.org These cycloaddition reactions are often highly stereoselective. researchgate.net The resulting bicyclic adducts are versatile intermediates themselves; for example, they can undergo spontaneous or induced extrusion of the sulfur monoxide (SO) bridge to yield highly substituted aromatic or cyclohexadiene compounds. researchtrends.netsemanticscholar.org
Polymerization Mechanisms and Kinetics
Thiophene derivatives, including those with alkylthio substituents, are important monomers for the synthesis of conducting polymers. Polythiophenes are valued for their electronic and optical properties, which are heavily dependent on the polymer's molecular weight, structure, and regioregularity. wikipedia.org
One of the most direct and cost-effective methods for synthesizing polythiophenes is oxidative polymerization using ferric chloride (FeCl₃). kpi.uaredalyc.org This method is applicable to the polymerization of Thiophene, 2-(butylthio)-, which would produce poly(2-(butylthio)thiophene).
The mechanism is initiated by the one-electron oxidation of the monomer by FeCl₃, forming a radical cation. rloginconsulting.com For Thiophene, 2-(butylthio)-, this oxidation occurs preferentially at the C5 position, which is the most electron-rich and sterically accessible site. researchgate.net These radical cations then couple to form dimers, trimers, and ultimately, the polymer chain, with the concurrent reduction of Fe(III) to Fe(II). The polymerization is believed to proceed primarily through a radical mechanism on the surface of solid FeCl₃ particles. kpi.ua
The kinetics and outcome of this polymerization are highly sensitive to various reaction parameters:
| Parameter | Effect on Polymerization | Research Findings |
|---|---|---|
| Solvent | Influences oxidant solubility and polymer solvation. | Chloroform is a common solvent, but others like dichloromethane (B109758) can be used, affecting the resulting polymer's molecular weight. redalyc.org |
| Temperature | Affects reaction rate and potential side reactions. | Lower temperatures can sometimes improve regioregularity. |
| Monomer:Oxidant Ratio | Stoichiometry is crucial for achieving high molecular weight. | A sub-stoichiometric ratio of FeCl₃ severely decreases yield and molecular weight. nih.gov |
| Order of Addition | Can impact the initiation and propagation steps. | "Standard addition" vs. "reverse addition" methods can yield polymers with different molecular weights depending on the monomer's structure. nih.gov |
Catalyst Transfer Polymerization (CTP) is a powerful chain-growth polycondensation method that offers superior control over the synthesis of conjugated polymers compared to oxidative methods. It allows for the production of well-defined polythiophenes with predictable molecular weights, low polydispersity (Đ), and controlled end-groups. rsc.orgnii.ac.jp The mechanism involves the catalyst (typically a Ni or Pd complex) remaining associated with the growing polymer chain end and "transferring" to the next monomer unit upon insertion.
Both nickel and palladium complexes are widely used to catalyze the cross-coupling reactions that form the basis of CTP. For thiophene-based monomers, nickel catalysts are particularly prevalent and effective, especially in Kumada and Negishi Catalyst-Transfer Polycondensation protocols. rsc.orgjcu.edu.au
| Catalyst Type | Common Examples | Characteristics in Thiophene Polymerization |
|---|---|---|
| Nickel | Ni(dppe)Cl₂, Ni(dppp)Cl₂, Ni(II) bipyridine complexes | Highly effective for CTP of thiophenes, promoting a living, chain-growth mechanism. nii.ac.jpnih.gov Generally provides good control over molecular weight and leads to high yields. It is also more cost-effective than palladium. |
| Palladium | Pd(PPh₃)₄, PdCl₂(dppf) | Also effective for cross-coupling polymerizations (e.g., Stille, Suzuki). While used for synthesizing polythiophenes, they are less commonly employed for the specific "catalyst-transfer" mechanism compared to nickel. jcu.edu.au |
For the controlled polymerization of a monomer like 2-bromo-5-(butylthio)thiophene (a potential precursor for CTP), a nickel catalyst such as Ni(dppe)Cl₂ would be a common choice to achieve a well-defined poly(2-(butylthio)thiophene) with specific, targeted properties. nii.ac.jp
Catalyst Transfer Polymerization (CTP) of Thiophene Monomers
Catalyst Association and Trapping Phenomena in Polymerization
The polymerization of thiophene derivatives is a cornerstone for the development of conducting polymers. While no specific studies on the catalyst association and trapping phenomena in the polymerization of Thiophene, 2-(butylthio)- have been found, insights can be drawn from studies on other substituted thiophenes. The polymerization of thiophene monomers, such as 3-hexylthiophene, often proceeds via a Kumada catalyst-transfer polycondensation (KCTP). This mechanism involves a chain-growth process where the catalyst remains associated with the growing polymer chain.
In such polymerizations, the nature of the substituent on the thiophene ring can influence the catalyst-monomer and catalyst-polymer interactions. It is plausible that the sulfur atom of the butylthio group in Thiophene, 2-(butylthio)- could interact with the metal center of the polymerization catalyst, potentially influencing the polymerization kinetics and the properties of the resulting polymer. Such interactions could lead to catalyst trapping, where the catalyst becomes less active or is deactivated, affecting the molecular weight and dispersity of the polymer. The steric bulk of the butylthio group may also play a role in the catalyst's approach to the monomer, thereby affecting the rate of polymerization.
| Factor | Potential Influence on Polymerization of Thiophene, 2-(butylthio)- |
| Catalyst Association | The sulfur of the butylthio group could coordinate with the catalyst metal center, potentially affecting catalyst activity and polymer properties. |
| Catalyst Trapping | Strong coordination of the butylthio group to the catalyst could lead to catalyst deactivation, resulting in lower polymer yields or molecular weights. |
| Steric Hindrance | The butyl group might sterically hinder the approach of the catalyst to the thiophene ring, potentially slowing down the rate of polymerization. |
Ring Transformation and Fragmentation Reactions of Thiophene Derivatives
The thiophene ring is generally stable; however, it can undergo ring transformation and fragmentation reactions under specific conditions. For Thiophene, 2-(butylthio)-, the presence of two sulfur atoms offers unique possibilities for such reactions.
Ring Transformation:
Recent research has shown that thiophenes can undergo ring-expansion and desulfurization reactions when treated with certain reagents. For instance, the reaction of thiophene and its derivatives with an aluminium(I) reagent leads to carbon-sulfur bond activation and ring-expansion of the heterocycle. It is conceivable that Thiophene, 2-(butylthio)- could undergo a similar transformation, potentially involving one or both sulfur atoms, leading to novel heterocyclic structures.
Fragmentation Reactions:
| Reaction Type | Potential Outcome for Thiophene, 2-(butylthio)- | Key Reagents/Conditions |
| Ring Expansion | Formation of larger sulfur-containing heterocyclic rings. | Aluminium(I) reagents |
| Desulfurization | Removal of one or both sulfur atoms to form acyclic or different cyclic compounds. | Strong reducing agents or specific metal complexes. |
| Mass Spectrometric Fragmentation | Cleavage of C-S and C-C bonds in the butyl group and thiophene ring. | Electron impact or other ionization techniques. |
Protonation and Derivatization Reactions
Protonation:
Theoretical studies on the protonation of thiophene and its derivatives, such as 2-cyanothiophene and 3-cyanothiophene, have been conducted. These studies help in understanding the basicity of the thiophene ring and the preferred sites of protonation. For Thiophene, 2-(butylthio)-, protonation could occur at either the sulfur atom of the thiophene ring or the sulfur atom of the butylthio group. The electron-donating nature of the butylthio group would likely increase the electron density of the thiophene ring, making it more susceptible to protonation compared to unsubstituted thiophene. Computational studies would be valuable in determining the most favorable protonation site and the proton affinity of the molecule.
Derivatization Reactions:
The 2-(butylthio) substituent is expected to be an ortho, para-directing group in electrophilic aromatic substitution reactions, although in the case of the five-membered thiophene ring, this directs substitution to the 5-position. The electron-donating nature of the alkylthio group would activate the thiophene ring towards electrophilic attack.
Electrophilic Substitution: Reactions such as halogenation, nitration, and acylation are expected to occur preferentially at the 5-position of the thiophene ring. However, in the reaction of 2-alkylthiothiophenes with N,N-dimethylformamide and phosphoryl chloride, cleavage of the sulfide (B99878) can occur.
Metalation: Thiophene and its alkyl derivatives can be metalated, typically at the 2- or 5-position, using organolithium or other strong bases. For Thiophene, 2-(butylthio)-, deprotonation would be expected to occur at the 5-position, creating a nucleophilic species that can be reacted with various electrophiles to introduce a wide range of functional groups. This provides a versatile method for the synthesis of 2,5-disubstituted thiophenes.
| Reaction | Reagents | Expected Product |
| Bromination | N-Bromosuccinimide (NBS) | 2-(butylthio)-5-bromothiophene |
| Nitration | HNO₃/H₂SO₄ | 2-(butylthio)-5-nitrothiophene |
| Acylation | Acyl chloride/Lewis acid | 2-acyl-5-(butylthio)thiophene |
| Metalation | n-Butyllithium | 2-(butylthio)-5-lithiothiophene |
| Derivatization via Metalation | 1. n-Butyllithium 2. Electrophile (e.g., CO₂, R-CHO) | 5-(butylthio)thiophene-2-carboxylic acid or 5-(butylthio)thien-2-yl)methanol derivatives |
Applications in Advanced Materials Science and Organic Electronics
Design and Synthesis of π-Conjugated Systems
The synthesis of π-conjugated systems based on thiophene (B33073) is a cornerstone of modern materials chemistry. beilstein-journals.orgamanote.com These materials, which include oligomers and polymers, feature alternating single and double bonds that facilitate the delocalization of π-electrons, a prerequisite for charge transport. researchgate.net The introduction of functional side chains, such as the butylthio group at the 2-position of the thiophene ring, is a key strategy for modifying the properties of these materials for specific electronic applications. researchgate.net
Oligothiophenes and polythiophenes are among the most extensively studied classes of organic semiconductors. beilstein-journals.orgjuniperpublishers.com Their excellent charge transport properties and environmental stability make them suitable for a wide range of organic electronic devices. juniperpublishers.comecampus.com Polythiophenes, in particular, combine the electronic functionality of a conjugated backbone with the solution processability often imparted by flexible side chains, which is crucial for manufacturing large-area and flexible electronics. juniperpublishers.comjuniperpublishers.com
The structure of these materials consists of repeating thiophene units. Oligothiophenes, with a defined number of repeating units, serve as well-defined models for understanding the fundamental charge transport mechanisms, free from the structural defects that can be present in their polymer counterparts. juniperpublishers.comjuniperpublishers.com Polythiophenes, with their long, conjugated backbones, form the active layer in many organic electronic devices, where their ability to self-assemble into ordered, crystalline structures is key to achieving high charge carrier mobility. beilstein-journals.orgnih.gov
The introduction of side chains onto the thiophene backbone is a powerful method for tuning the material's properties. researchgate.net Alkylthio groups, such as the butylthio group, have a significant impact on several key characteristics of the resulting oligomers and polymers.
Solubility and Processability: The butylthio side chain enhances the solubility of the thiophene-based polymers in common organic solvents. This is a critical factor for device fabrication, as it allows for the use of solution-based processing techniques like spin-coating and printing, which are essential for creating uniform thin films over large areas. nbinno.com
Molecular Packing and Morphology: Side chains play a crucial role in governing the solid-state packing of polymer chains. The butylthio group can influence the intermolecular π-π stacking distance, which is a critical parameter for efficient charge transport between polymer chains. nsf.gov While long alkyl chains can sometimes disrupt dense packing, the sulfur atom in the thioether linkage can introduce additional non-covalent interactions that may favor ordered assembly.
Electronic Properties: The sulfur atom in the butylthio group is electron-donating, which directly influences the electronic energy levels of the π-conjugated system. researchgate.net Specifically, it tends to raise the energy of the Highest Occupied Molecular Orbital (HOMO), which can be advantageous for matching the energy levels of other materials in a device, such as electrodes or acceptor materials in solar cells. This modification of HOMO and Lowest Unoccupied Molecular Orbital (LUMO) levels also results in a change in the material's band gap, affecting its optical absorption and emission properties. researchgate.netmdpi.com The presence of the sulfur atom can also enhance the polarizability of the material, which is beneficial for charge transport.
The table below summarizes the general effects of side-chain modifications on the properties of polythiophenes, providing context for the specific impact of the butylthio group.
| Property | Effect of Alkyl Side Chain | Specific Impact of Butylthio Group |
| Solubility | Increases solubility in organic solvents. | Enhances processability for solution-based fabrication. |
| Molecular Packing | Influences π-π stacking and lamellar spacing. nih.gov | Can modify intermolecular distances, affecting charge hopping. |
| HOMO Level | Can be raised or lowered depending on electron-donating/withdrawing nature. | The electron-donating sulfur atom tends to raise the HOMO level. |
| Band Gap | Modifies the energy difference between HOMO and LUMO. | Alters the optical absorption spectrum of the material. |
| Charge Mobility | Highly dependent on the resulting morphology and electronic structure. | Optimized packing can lead to improved charge carrier mobility. |
Organic Electronic Device (OED) Components
Materials derived from 2-(butylthio)thiophene are integral to the active layers of various organic electronic devices, where their tailored electronic and physical properties contribute to device performance.
Organic Field-Effect Transistors (OFETs) are fundamental components of organic circuits, acting as switches and amplifiers. wikipedia.orgfrontiersin.org The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used in its channel layer. researchgate.net Polythiophenes featuring alkylthio side chains are promising candidates for OFET applications.
The butylthio group can enhance the performance of OFETs in several ways. By promoting favorable molecular packing, it can facilitate efficient charge transport through the thin film, leading to higher mobility. nbinno.com The stability of the thiophene ring, combined with the modifying effects of the side chain, can also contribute to the operational and environmental stability of the device, a critical challenge in organic electronics. pkusz.edu.cn Research has shown that heteroacene-based semiconductors, including those built from fused thiophene rings, exhibit excellent hole mobility in OFETs. juniperpublishers.comrsc.org The electronic modifications induced by the butylthio group can further optimize the charge injection and transport properties within the transistor channel.
Organic Light-Emitting Diodes (OLEDs) are widely used in displays and lighting due to their high efficiency, color quality, and flexibility. beilstein-journals.orgoled-intermediates.com Thiophene-based materials are frequently used in OLEDs as components of the emissive layer or as charge-transporting layers. nih.govresearchgate.net The incorporation of a butylthio side chain can tune the emission color by altering the band gap of the conjugated polymer. rsc.org
Furthermore, the electron-rich nature of the sulfur atom in the butylthio group can improve charge injection and balance within the device, leading to higher efficiency. oled-intermediates.com In donor-π-acceptor type molecules, thiophene derivatives act as effective π-bridges, and modifications to this bridge, such as the addition of side chains, can significantly impact the photophysical properties, including the quantum yield of emission. beilstein-journals.orgfrontiersin.org Thiophene-based emitters have been developed that show high external quantum efficiencies and narrowband emission, which are desirable for high-resolution displays. rsc.org
In Organic Photovoltaics (OPVs), or organic solar cells, thiophene-based polymers are commonly used as the electron donor material in a bulk heterojunction active layer, blended with an electron acceptor. juniperpublishers.comderthon.com The primary role of the donor is to absorb sunlight to create excitons (bound electron-hole pairs) and to transport the resulting holes to the electrode.
Tuning the Absorption Spectrum: By modifying the electronic structure and lowering the band gap, the butylthio group can help the polymer absorb a broader range of the solar spectrum, leading to a higher short-circuit current.
Optimizing Energy Levels: A higher HOMO level, induced by the electron-donating side chain, can lead to a higher open-circuit voltage, a key parameter for solar cell efficiency. mdpi.com
Improving Morphology: The side chain influences the nanoscale morphology of the donor-acceptor blend, which is crucial for efficient exciton dissociation and charge transport. mdpi.com
Research on donor-acceptor copolymers has shown that the choice of the bridging unit (e.g., thiophene vs. selenophene) and the side chains has a profound effect on the band gap and charge mobility of the resulting material, directly impacting OPV device performance. researchgate.net
: Advanced Polythiophene Architectures
The strategic functionalization of polythiophenes is crucial for tailoring their properties for specific applications in organic electronics. The incorporation of a butylthio group at the 3-position of the thiophene ring is a key strategy to create advanced polymer architectures with desirable characteristics.
Synthesis and Characterization of Regioregular Head-to-Tail Poly[3-(butylthio)thiophene]
The synthesis of regioregular head-to-tail (HT) poly[3-(butylthio)thiophene] is a critical step in unlocking its full potential as a high-performance organic electronic material. Regioregularity, the precise and ordered arrangement of the monomer units in the polymer chain, is essential for achieving high charge carrier mobility and well-defined optical properties. Irregular couplings, such as head-to-head (HH) or tail-to-tail (TT) linkages, can introduce steric hindrance that forces the polymer backbone to twist, thereby reducing the effective conjugation length and detrimentally impacting its electronic properties.
Several synthetic methods have been developed to achieve high regioregularity in poly(3-substituted)thiophenes. One prominent method is the Grignard Metathesis (GRIM) polymerization. This technique involves the treatment of a 2,5-dihalo-3-substituted thiophene monomer with an alkyl Grignard reagent, which leads to a magnesium-halogen exchange. The subsequent addition of a nickel catalyst, such as Ni(dppp)Cl2, initiates the polymerization, yielding a polymer with a high percentage of HT couplings. Another established method is the Rieke zinc method, which involves the oxidative addition of highly reactive Rieke zinc to a 2,5-dibromo-3-alkylthiophene monomer.
The successful synthesis of regioregular HT-poly[3-(butylthio)thiophene] results in a polymer with a significantly extended conjugation length. This is evidenced by its optical properties, such as a red-shifted absorption spectrum compared to its regioirregular counterpart. Characterization techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are instrumental in confirming the high degree of regioregularity by analyzing the chemical shifts of the protons on the thiophene ring.
Table 1: Comparison of Regioregular and Regioirregular Poly(3-substituted)thiophenes
| Property | Regioregular (Head-to-Tail) | Regioirregular |
| Monomer Linkage | Primarily 2,5' (HT) | Mix of HH, TT, and HT |
| Conjugation Length | Extended | Interrupted |
| Conformation | Planar | Twisted |
| Conductivity | Higher | Lower |
| Optical Properties | Well-defined, red-shifted absorption | Broader, blue-shifted absorption |
Functionalized Polythiophenes for Enhanced Solution Processability and Film Formation
A major challenge in the practical application of many conducting polymers is their limited solubility in common organic solvents, which hinders their processability using cost-effective techniques like spin-coating, inkjet printing, and roll-to-roll processing. The introduction of the flexible butylthio side chain to the polythiophene backbone is a highly effective strategy to overcome this limitation.
The nonpolar alkyl portion of the butylthio group interacts favorably with organic solvents, significantly improving the solubility of the polymer. This enhanced solubility allows for the preparation of uniform and high-quality thin films, which are essential for the fabrication of efficient organic electronic devices. The ability to form smooth and well-ordered films directly impacts device performance, as it facilitates efficient charge transport across the active layer.
Furthermore, the nature of the side chain can influence the intermolecular packing of the polymer chains in the solid state. The butylthio group can affect the π-π stacking distance between adjacent polymer backbones, which is a critical parameter for charge hopping and, consequently, the charge carrier mobility of the material.
Supramolecular Architecture Control in Polythiophene Systems
The self-assembly of polythiophene chains into well-defined supramolecular structures is a key area of research for optimizing the performance of organic electronic devices. By controlling the arrangement of the polymer chains at the molecular level, it is possible to create highly ordered domains that enhance charge transport.
The formation of these supramolecular architectures is driven by non-covalent interactions, primarily π-π stacking between the thiophene rings of adjacent polymer chains. The butylthio side chains play a crucial role in mediating these interactions. They can influence the degree of order and the morphology of the resulting self-assembled structures. For instance, the length and branching of the alkylthio side chain can affect the tendency of the polymer to form crystalline nanofibers or other organized aggregates in solution and in thin films.
Techniques such as solvent annealing and thermal annealing are often employed to further control and enhance the supramolecular ordering of polythiophene films. These post-deposition treatments provide the polymer chains with sufficient energy and mobility to rearrange into more thermodynamically favorable, ordered structures. The ability to manipulate the supramolecular architecture is a powerful tool for tuning the electronic and optical properties of poly[3-(butylthio)thiophene] for specific applications.
Energy Storage Materials
The unique electrochemical properties of polythiophenes, including their ability to undergo reversible redox reactions, make them promising candidates for use as electroactive materials in energy storage devices. The functionalization of the polythiophene backbone with butylthio groups can further enhance their performance in these applications.
Exploration as Electroactive Materials for Redox Capacitors and Lithium-Ion Batteries
Poly[3-(butylthio)thiophene] and related poly(alkylthiophene)s are being actively investigated for their potential in both redox capacitors (also known as supercapacitors or electrochemical capacitors) and lithium-ion batteries.
Table 2: Electrochemical Performance of Selected Polythiophene-based Supercapacitor Electrodes
| Electrode Material | Electrolyte | Specific Capacitance | Cycling Stability |
| P3HT/SWCNTs | 0.1 M LiClO₄ in acetonitrile | 245.8 Fg⁻¹ at 0.5 Ag⁻¹ | 80.5% retention after 1000 cycles |
| PEDOT/GnPU | Not specified | 798.2 mF cm⁻² at 0.1 mA cm⁻² | 101.0% retention after 10,000 cycles |
| Poly(3-methylthiophene)/Activated Carbon | Gel Polymer Electrolyte | 18.54 F/g | Decrease in capacitance over initial cycles |
In lithium-ion batteries , polythiophenes have been explored as both cathode and anode materials, as well as conductive binders. Research on poly(3-butylthiophene) (P3BT), a closely related polymer, has shown its potential for improving the safety of lithium-ion batteries. A thin layer of redox-active P3BT coated between the active cathode material and the current collector can act as a positive temperature coefficient (PTC) material. This means that its electrical conductivity sharply decreases at elevated temperatures, effectively creating a thermal shutdown switch that can prevent thermal runaway in the event of overheating.
Furthermore, functionalized thiophene-based polymers are being investigated as organic anode materials. These materials offer the potential for high specific capacity and improved cycling stability. The electrochemical performance of these polymer electrodes is highly dependent on the nature of the functional groups attached to the thiophene backbone. While specific studies on poly[3-(butylthio)thiophene] as a primary anode material are limited, the broader research on thiophene-based polymers indicates a promising avenue for future exploration in developing next-generation, high-performance lithium-ion batteries.
Theoretical and Computational Chemistry of Thiophene, 2 Butylthio
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. mdpi.comsid.ir For various thiophene (B33073) derivatives, DFT has been successfully employed to calculate properties such as HOMO-LUMO energies, molecular geometries, and charge transport characteristics. nih.govmdpi.comnih.gov
Electronic Structure Analysis: HOMO-LUMO Energies and Energy Gaps
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic properties of a molecule. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical reactivity and electronic excitation energy. mdpi.com
Studies on various substituted thiophenes have shown that the nature of the substituent significantly influences the HOMO and LUMO energy levels. For instance, in a study on a series of thiophene derivatives, DFT calculations revealed that different substituents could tune the HOMO-LUMO gap. nih.gov In one particular study, a thiophene derivative exhibited a HOMO energy of -4.89 eV and a LUMO energy of -3.22 eV, resulting in an energy gap of 1.66 eV. nih.gov Another investigation on different thiophene derivatives reported HOMO-LUMO energy gaps ranging from 3.83 to 5.031 eV. nih.gov Generally, the introduction of an alkylthio group, such as a butylthio group, is expected to raise the HOMO energy level due to the electron-donating nature of the sulfur atom's lone pairs, which would likely lead to a smaller HOMO-LUMO gap compared to unsubstituted thiophene.
Table 1: Representative HOMO-LUMO Energies and Gaps for Substituted Thiophene Derivatives from DFT Studies
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
| Thiophene Derivative 1 nih.gov | -4.89 | -3.22 | 1.66 |
| Thiophene-2-carboxamide Derivative nih.gov | Not specified | Not specified | 5.031 |
| Thiophene-thiadiazole Hybrids nih.gov | Not specified | Not specified | 3.83 - 4.18 |
Note: The data in this table is for analogous compounds and not for Thiophene, 2-(butylthio)-.
Molecular Geometry Optimization and Conformation Analysis
The geometry of a molecule, including bond lengths, bond angles, and dihedral angles, can be accurately predicted using DFT calculations. For substituted thiophenes, the conformation is particularly influenced by the steric and electronic effects of the substituents.
In a study on alkylthio-substituted bithiophenes, ab initio calculations indicated that the presence of two alkylthio chains in the 3,3' positions leads to a twisted conformation with a dihedral angle of 71.0°. acs.org The steric hindrance from a single alkylthio substituent was found to be less than that of a methyl or ethyl group. acs.org For Thiophene, 2-(butylthio)-, the butylthio group at the 2-position is expected to influence the planarity of the thiophene ring and the orientation of the butyl chain. The conformational flexibility of the butyl group would lead to several possible low-energy conformers.
Table 2: Calculated Geometrical Parameters for a Representative Substituted Thiophene
| Parameter | Calculated Value |
| Dihedral Angle (C-C-S-C) | 71.0° |
| Energy Barrier to Planarity | 2.3 kcal/mol |
Note: Data from a study on 3,3'-dialkylthio-bithiophene and not Thiophene, 2-(butylthio)-. acs.org
Prediction of Charge Transport Properties and Reorganization Energies
The charge transport properties of organic semiconductors are critical for their application in electronic devices. The reorganization energy, which is the energy required for the geometric relaxation of a molecule upon gaining or losing a charge, is a key parameter in determining charge mobility.
Theoretical studies on poly(3-hexylthiophene) (P3HT) and poly(2,5-bis(3-alkylthiophen-2-yl)thieno[3,2-b]thiophene) (PBTTT) have provided insights into the relationship between molecular structure and charge transport. rsc.org It was found that in the crystalline phase, the interdigitation of alkyl side chains enhances the stability of the conjugated backbone, leading to better charge mobility. rsc.org For Thiophene, 2-(butylthio)-, the butylthio group would influence the packing in the solid state, and thus its charge transport properties. The reorganization energy can be calculated using DFT, and it is expected that the flexible butyl chain might contribute to a larger reorganization energy compared to a more rigid substituent.
Advanced Quantum Chemical Calculations
Beyond DFT, more advanced quantum chemical methods can provide deeper insights into the excited states and spectroscopic properties of molecules.
Singlet and Triplet State Characterization of Thiophene Diradicals
The study of singlet and triplet states is particularly relevant for understanding the photochemistry and reactivity of molecules. Research on the reaction of thiophene and 2-methylthiophene (B1210033) with molecular oxygen has explored the triplet and singlet potential energy surfaces using ab initio methods. nih.gov The calculations showed that the reaction barriers with triplet oxygen are significantly high, while the reaction with singlet oxygen to form endoperoxides is more favorable. nih.gov Alkylation of the thiophene ring was found to lower the barrier for the addition pathway. nih.gov While this research does not directly involve diradicals of Thiophene, 2-(butylthio)-, it demonstrates the utility of high-level calculations in characterizing different electronic states and reaction pathways.
Prediction of Spectroscopic Parameters (e.g., UV-Vis, NMR)
Computational methods are widely used to predict spectroscopic parameters, which can aid in the identification and characterization of new compounds.
Time-dependent DFT (TD-DFT) is a common method for calculating UV-Vis absorption spectra. mdpi.com For various thiophene derivatives, TD-DFT has been used to predict the excitation energies and oscillator strengths of electronic transitions. mdpi.com The predicted spectra can then be compared with experimental data.
The prediction of NMR spectra, including chemical shifts, can also be achieved through quantum chemical calculations. uncw.edu These calculations involve determining the isotropic shielding values for each nucleus in the molecule. For Thiophene, 2-(butylthio)-, computational prediction of its 1H and 13C NMR spectra would be a valuable tool for its structural confirmation.
Molecular Modeling and Simulation
Detailed molecular modeling and simulation studies specifically investigating "Thiophene, 2-(butylthio)-" are not available in the current body of scientific literature. While computational methods are extensively used to understand the properties of thiophene-based materials, research has been directed towards oligomers and polymers rather than this specific monomer.
Investigation of Intermolecular Interactions and π-π Stacking
There is no published research that specifically details the investigation of intermolecular interactions and π-π stacking for "Thiophene, 2-(butylthio)-". Consequently, no data tables or detailed research findings on this topic can be presented. Any discussion on this subject would be speculative and not based on scientific evidence.
Advanced Spectroscopic and Analytical Characterization Techniques in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone for the structural elucidation of "Thiophene, 2-(butylthio)-" and its polymeric derivatives. Both ¹H and ¹³C NMR are instrumental in confirming the molecular structure and, in the context of polymers, determining the regioregularity and connectivity of the monomer units.
Elucidation of Polymer Regioregularity and Connectivity
In the study of poly(3-alkylthio)thiophenes, NMR spectroscopy is crucial for assessing the regioregularity, which significantly influences the material's electronic and optical properties. The coupling patterns of protons on the thiophene (B33073) ring in ¹H NMR spectra can distinguish between head-to-tail (HT), head-to-head (HH), and tail-to-tail (TT) linkages. cmu.edu Highly regioregular polymers, predominantly composed of HT couplings, exhibit more ordered structures, leading to enhanced conjugation and desirable electronic characteristics. cmu.edu The degree of polymerization can also be determined using proton NMR by comparing the integral of the α-methylene protons of the thiophene units with the integral of the initiator's methyl protons. kuleuven.be Solid-state ¹³C CPMAS NMR is a powerful technique to measure the degree of order in semicrystalline poly(3-alkylthiophenes), providing insights into local order that may not be apparent from other methods like X-ray diffraction. nist.govnih.gov
Structural Confirmation and Chemical Shift Analysis
For the monomer "Thiophene, 2-(butylthio)-", ¹H and ¹³C NMR spectra provide definitive structural confirmation. The chemical shifts of the protons and carbons are influenced by their local electronic environment.
In the ¹H NMR spectrum of a related compound, 2-butylthiophene, the protons on the thiophene ring appear in the aromatic region, typically between δ 6.8 and 7.2 ppm. spectrabase.comchemicalbook.com The protons of the butyl group would exhibit characteristic signals in the aliphatic region, with the methylene (B1212753) group attached to the sulfur atom appearing at a distinct downfield shift due to the electronegativity of the sulfur.
The ¹³C NMR spectrum of thiophene itself shows signals around δ 125 ppm. chemicalbook.comspectrabase.com For "Thiophene, 2-(butylthio)-", the carbon atoms of the thiophene ring and the butyl group will have specific chemical shifts. The carbon atom bonded to the sulfur (C2) is expected to be significantly influenced by the thioether linkage.
Table 1: Representative ¹H NMR Chemical Shifts for Thiophene Derivatives
| Proton | Chemical Shift (ppm) |
|---|---|
| Thiophene H-2, H-5 | ~7.33 |
| Thiophene H-3, H-4 | ~7.12 |
| Butyl α-CH₂ | Varies |
| Butyl β,γ-CH₂ | Varies |
| Butyl δ-CH₃ | Varies |
Note: This is an interactive table. Specific values for "Thiophene, 2-(butylthio)-" would require experimental data.
Table 2: Representative ¹³C NMR Chemical Shifts for Thiophene
| Carbon | Chemical Shift (ppm) |
|---|---|
| Thiophene C-2, C-5 | ~125.6 |
| Thiophene C-3, C-4 | ~126.8 |
Note: This is an interactive table. Specific values for "Thiophene, 2-(butylthio)-" would be different due to the butylthio substituent.
Vibrational Spectroscopy (FT-IR)
Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint. For thiophene and its derivatives, specific absorption bands correspond to the vibrations of the thiophene ring and the substituent groups.
Key vibrational modes for thiophene derivatives include:
C-H stretching: Aromatic C-H stretching vibrations of the thiophene ring typically appear around 3100 cm⁻¹. nii.ac.jp
C=C stretching: The stretching vibrations of the carbon-carbon double bonds within the thiophene ring are observed in the region of 1400-1600 cm⁻¹. globalresearchonline.netresearchgate.net
C-S stretching: The stretching of the carbon-sulfur bond in the thiophene ring is generally found at lower wavenumbers, often in the 600-850 cm⁻¹ range. globalresearchonline.netiosrjournals.org
C-H bending: In-plane and out-of-plane bending vibrations of the ring C-H bonds also provide structural information. nii.ac.jpiosrjournals.org
Aliphatic C-H stretching: The butyl group will exhibit characteristic symmetric and asymmetric C-H stretching bands between 2850 and 3000 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Photoluminescence
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For conjugated systems like thiophene and its polymers, the absorption maxima (λmax) are indicative of the extent of π-conjugation.
Analysis of Optical Properties and Solvatochromism
The UV-Vis spectrum of thiophene derivatives typically shows strong absorption bands corresponding to π-π* transitions. globalresearchonline.net The position of these bands is sensitive to the substituents on the thiophene ring. The butylthio group, being an electron-donating group, can influence the energy of these transitions.
Solvatochromism, the change in the position of absorption or emission bands with solvent polarity, is a phenomenon often observed in thiophene-based compounds. nih.gov This effect arises from differential solvation of the ground and excited states of the molecule. ijcce.ac.ir Studying the solvatochromic behavior of "Thiophene, 2-(butylthio)-" can provide insights into its dipole moment changes upon electronic excitation. nih.govresearchgate.net For poly(3-alkylthiophene)s, shifts in optical properties in different solvents are not always directly correlated with changes in polymer conformation but can be influenced by specific polymer-solvent interactions. nih.gov
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For "Thiophene, 2-(butylthio)-", the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. nist.gov The fragmentation pattern observed in the mass spectrum can provide valuable structural information. Common fragmentation pathways for thiophene derivatives involve cleavage of the substituent side chains and fragmentation of the thiophene ring itself. researchgate.netmdpi.com The mass spectra of isomeric thiophenes with substituents at different positions can sometimes be difficult to differentiate. researchgate.net
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification and structural elucidation of thiophene derivatives by providing highly accurate mass measurements. This accuracy allows for the determination of the elemental composition of a molecule. For "Thiophene, 2-(butylthio)-" and its reaction products, techniques like Electrospray Ionization (ESI-HR-MS) can confirm the molecular formula with a high degree of confidence. In research involving complex mixtures, such as in petroleum analysis, ultrahigh-resolution mass spectrometry (UHRMS) coupled with techniques like atmospheric pressure chemical ionization (APCI) has been successfully applied to characterize various thiophene compounds. acs.orgresearchgate.netnih.gov This approach helps in identifying predominant ions and understanding the molecular composition without requiring derivatization. acs.orgresearchgate.netnih.gov The high signal intensities and minimal error (often less than 1 ppm) for the molecular ion peak in HRMS analysis are invaluable for confirming the synthesis of new thiophene-based compounds. mdpi.com
| Parameter | Description | Application to Thiophene, 2-(butylthio)- |
| Mass Accuracy | The closeness of the measured mass to the exact mass of a molecule. | Confirms the elemental formula (C₈H₁₂S₂) with high precision. |
| Resolving Power | The ability to distinguish between two peaks of slightly different mass-to-charge ratios. | Differentiates the parent compound from potential impurities or degradation products with similar nominal masses. |
| Ionization Source | Method used to generate ions (e.g., ESI, APCI). | ESI is suitable for polar derivatives, while APCI is effective for less polar compounds in complex matrices. acs.orgresearchgate.netnih.gov |
| Data Output | Mass spectrum showing ion intensity versus mass-to-charge ratio (m/z). | Provides the exact m/z value for the molecular ion [M+H]⁺ or other adducts. |
MALDI-TOF and LDI-TOF for Oligomer and Polymer Analysis
For the analysis of macromolecules derived from "Thiophene, 2-(butylthio)-", such as poly(2-(butylthio)thiophene), Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is an indispensable technique. nih.govweebly.com It is a soft ionization method that allows for the desorption and ionization of large polymer molecules with minimal fragmentation. tuwien.at This technique is crucial for determining key polymer characteristics, including molecular weight averages (Mn, Mw) and polydispersity. tuwien.at
The choice of matrix is critical for successful MALDI analysis. For polythiophenes, matrices such as trans-2-[3-(4-t-butyl-phenyl)-2-methyl-2-propenylidene]malononitrile (DCTB) have been shown to provide superior results in terms of sensitivity and signal-to-noise ratio compared to other matrices. nih.gov The analysis can reveal the distribution of oligomers and provide information on the end-groups of the polymer chains, which is vital for understanding the polymerization mechanism. cmu.edu
Laser Desorption/Ionization (LDI-TOF), which is a matrix-free technique, can also be employed. While LDI-MS can detect the active ingredients in various formulations, it may result in more fragmentation compared to MALDI-MS, which can complicate spectral interpretation for polymer analysis. nih.gov
| Technique | Principle | Information Obtained for Poly(2-(butylthio)thiophene) | Key Considerations |
| MALDI-TOF | A laser strikes a matrix containing the analyte, causing soft ionization and desorption of intact polymer molecules. | Absolute molecular weight distribution, number-average molecular weight (Mn), weight-average molecular weight (Mw), polydispersity index (PDI), end-group analysis. tuwien.atcmu.edu | The choice of matrix is crucial; DCTB is effective for polythiophenes. nih.gov Sample preparation and matrix-to-analyte ratio can influence results. |
| LDI-TOF | A pulsed laser directly strikes the sample to induce desorption and ionization without a matrix. | Direct analysis of the polymer, useful for certain applications. | Can cause more fragmentation than MALDI, potentially complicating the analysis of polymer distributions. nih.gov |
Electrospray-Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for the analysis of polar and medium-sized molecules. For "Thiophene, 2-(butylthio)-" and its derivatives, ESI-MS can be used to obtain molecular weight information and structural data, especially when coupled with tandem mass spectrometry (MS/MS). nih.gov The technique is highly sensitive and can be used for both qualitative and quantitative analysis of various compounds, including alkaloids, amino acids, and other bioactive substances. frontiersin.org
In the context of thiophene research, ESI-MS is often coupled with liquid chromatography (LC/ESI-MS) to separate complex mixtures before mass analysis. Chemical derivatization is sometimes employed to improve chromatographic separation and enhance ionization efficiency. nih.gov ESI-MS is adept at analyzing polar and non-polar molecules, generating molecular ions through protonation or adduct formation, making it a versatile tool for characterizing functionalized thiophenes. frontiersin.org
Electrochemical Characterization
The electrochemical properties of "Thiophene, 2-(butylthio)-" are fundamental to its potential applications in electronic devices. Electrochemical techniques are used to study its redox behavior and its ability to form conductive polymers.
Cyclic Voltammetry for Redox Behavior and Electropolymerization Studies
Cyclic Voltammetry (CV) is a primary technique used to investigate the electrochemical behavior of thiophene monomers. researchgate.netresearchgate.net By scanning the potential applied to an electrode, the oxidation potential of "Thiophene, 2-(butylthio)-" can be determined. The initial oxidation step typically involves the formation of a radical cation, which is the first step in the electropolymerization process. researchgate.net
During repeated CV cycles, the deposition of a polymer film, poly(2-(butylthio)thiophene), onto the electrode surface can be observed. This is evidenced by the appearance and growth of new redox peaks corresponding to the doping (oxidation) and de-doping (reduction) of the conductive polymer film. mdpi.comresearchgate.net The shape and position of these peaks provide information about the polymer's electrochemical stability, conductivity, and the reversibility of the doping process. mdpi.com Factors such as the solvent, electrolyte, and scan rate significantly influence the polymerization process and the properties of the resulting polymer film. researchgate.net
| CV Parameter | Information Derived for Thiophene, 2-(butylthio)- |
| Onset Oxidation Potential | The potential at which the monomer begins to oxidize, indicating its susceptibility to electropolymerization. researchgate.net |
| Anodic/Cathodic Peak Potentials | Potentials for the oxidation (doping) and reduction (de-doping) of the resulting polymer film. |
| Peak Current Growth | An increase in peak currents over successive cycles indicates the deposition and growth of an electroactive polymer film on the electrode. researchgate.net |
| Peak Shape | Sharp peaks can suggest a more ordered polymer structure, while broad peaks may indicate a wider distribution of polymer chain lengths or conformations. mdpi.com |
Bidimensional Spectroelectrochemistry for Polymerization Mechanism Elucidation
Bidimensional Spectroelectrochemistry (Bidim-SEC) is a powerful operando technique that combines UV-vis absorption spectroscopy with electrochemistry to provide real-time information about electrochemical processes. nih.gov This method uses two optical configurations simultaneously: a parallel arrangement that probes species in the diffusion layer and a normal arrangement that monitors changes on the electrode surface. nih.gov
When applied to the electropolymerization of "Thiophene, 2-(butylthio)-", Bidim-SEC can help elucidate the reaction mechanism. It allows for the simultaneous detection of the monomer's depletion, the formation of radical cations and other intermediates in solution, and the growth of the polymer film on the electrode. nih.govresearchgate.net By correlating the changes in the absorption spectra with the applied potential, one can identify the electronic states (neutral, polaron, bipolaron) of the polymer during the doping and de-doping processes. researchgate.netnih.gov This detailed insight is crucial for understanding the relationship between the structure and the optoelectronic properties of poly(2-(butylthio)thiophene).
X-ray Diffraction (XRD) and Morphological Analysis
The performance of polymer-based electronic devices is highly dependent on the solid-state arrangement and morphology of the polymer chains. X-ray Diffraction (XRD) is the primary technique used to investigate the crystalline structure of poly(2-(butylthio)thiophene) thin films. By analyzing the diffraction patterns, researchers can determine the degree of crystallinity, identify the packing arrangement of the polymer backbones (e.g., π-stacking distance), and measure the lamellar spacing between chains. nih.gov
For closely related poly(3-alkylthiophene)s, XRD studies have revealed how processing conditions and molecular weight influence the formation of ordered, two-dimensional crystalline structures. nih.govrsc.org This structural organization is critical for efficient charge transport. Morphological analysis, typically performed using techniques like Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM), complements XRD data by providing direct visualization of the film's surface topography, domain structure, and fibrillar networks. The combination of these techniques provides a comprehensive understanding of the film's morphology, which is essential for optimizing device performance.
| Technique | Type of Information | Relevance to Poly(2-(butylthio)thiophene) Films |
| X-ray Diffraction (XRD) | Crystalline structure, inter-chain spacing (π-stacking), lamellar distance, degree of crystallinity. nih.gov | Elucidates how the butylthio side chains influence the packing of the polythiophene backbones, which directly impacts charge mobility. |
| Atomic Force Microscopy (AFM) | Surface topography, roughness, phase separation, fibrillar structures. | Visualizes the nanoscale morphology of the film, revealing how processing conditions affect the formation of ordered domains. |
| Scanning Electron Microscopy (SEM) | Surface morphology, film uniformity, presence of defects at a larger scale. | Provides information on the overall quality and homogeneity of the deposited polymer film. |
Crystallinity and Film Morphology Studies (e.g., AFM, SEM)
Comprehensive searches of scientific literature did not yield specific studies on the crystallinity and film morphology of the compound "Thiophene, 2-(butylthio)-". Therefore, it is not possible to provide detailed research findings or data tables for this specific molecule.
However, to illustrate the application of Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM) in the characterization of related materials, this section will discuss the analysis of various thiophene derivatives. These techniques are crucial for understanding the surface topography, structural organization, and crystalline nature of thin films, which are vital for applications in organic electronics.
General Principles of AFM and SEM in Thin Film Characterization
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional surface topography. spectraresearch.com By scanning a sharp tip over a surface, it can reveal nanoscale details about film roughness, grain size, and molecular ordering. spectraresearch.comazom.com Scanning Electron Microscopy (SEM), on the other hand, uses a focused beam of electrons to generate images of a sample's surface, offering information on morphology, texture, and the presence of defects such as aggregates or voids. nih.gov
Studies on Thiophene Derivatives
Research on various thiophene derivatives demonstrates how these techniques are applied to understand structure-property relationships.
In studies of poly(3-alkylthiophene)s (P3ATs), the length of the alkyl side chain has a significant impact on the thin film morphology. nih.govresearchgate.net For instance, investigations comparing poly(3-hexylthiophene) and poly(3-octylthiophene) have shown that a longer alkyl chain can lead to increased interchain spacing, which in turn affects the electronic properties of the material. nih.gov AFM and X-ray diffraction are commonly used to study these morphological variations. nih.gov SEM has been employed to observe the nanophase segregation in blends of P3ATs with fullerenes, revealing how side-chain length alters the morphology of the photoactive layer in solar cells. researchgate.net
For other functionalized thiophene derivatives, SEM analysis has been used to assess the quality of thin films prepared by spin-coating. nih.gov These studies show distinct differences in surface morphology, ranging from irregular and uneven surfaces with large aggregates to more uniform distributions of particles. nih.gov Such morphological features are critical as they can influence properties like drug release kinetics in biomedical applications. nih.gov
AFM is also extensively used to characterize the thin film surface morphology of various solution-processed organic semiconductors based on thiophene core structures. researchgate.net Topographic images from AFM can reveal the formation of crystalline domains and their orientation, which is crucial for charge transport in organic field-effect transistors (OFETs). researchgate.net
The table below summarizes findings for various thiophene derivatives, illustrating the type of data obtained through these analytical techniques.
| Compound/Material | Analytical Technique(s) | Key Findings on Morphology/Crystallinity |
| Poly(3-hexylthiophene) | Absorption Spectroscopy, Photoluminescence Spectroscopy, X-ray Diffraction | Showed better main chain coplanarity compared to poly(3-octylthiophene). nih.gov |
| Poly(3-octylthiophene) | Absorption Spectroscopy, Photoluminescence Spectroscopy, X-ray Diffraction | Exhibited increased interchain spacing due to the longer alkyl side chain. nih.gov |
| Poly(3-alkylthiophene)/Fullerene Blends | X-ray Diffraction, AFM, SEM, Polarized Optical Microscopy | Side-chain length (butyl, hexyl, dodecyl) strongly affects nanophase segregation and morphology of the photoactive layer. researchgate.net |
| Thiophene Derivative Thin Films (for biomedical use) | SEM, Surface Roughness Analysis | SEM images revealed morphologies ranging from irregular surfaces with large aggregates to uniform films, influencing drug release profiles. nih.gov |
| Dithieno[3,2-b:2',3'-d]thiophene (DTT) Derivatives | AFM, X-ray Diffraction | Solution-sheared thin films showed varied surface morphology and texture depending on the end-capping groups. researchgate.net |
These examples underscore the importance of AFM and SEM in providing critical insights into the solid-state arrangement of thiophene-based materials, even though specific data for "Thiophene, 2-(butylthio)-" is not currently available.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
